2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine
Description
2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a thiophen-2-ylmethyl group at the 6-position
Properties
IUPAC Name |
2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c13-11-7-9(6-10-2-1-5-16-10)14-12(15-11)8-3-4-8/h1-2,5,7-8H,3-4,6H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHKYSRGVSVENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a thiophen-2-ylmethyl ketone in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring and the pyrimidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Various substituted pyrimidine and thiophene derivatives.
Scientific Research Applications
2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the substituents attached to the ring.
4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: This compound has a similar pyrimidine structure but with different substituents, leading to distinct chemical and biological properties.
Uniqueness
2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine is unique due to the presence of both cyclopropyl and thiophen-2-ylmethyl groups, which confer specific electronic and steric properties. These unique features make it a valuable compound for the development of novel therapeutic agents and advanced materials .
Biological Activity
Overview
2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine is a heterocyclic compound with significant potential in medicinal chemistry. It features a pyrimidine core substituted with a cyclopropyl group and a thiophen-2-ylmethyl group, which contribute to its unique biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the thiophene moiety is particularly notable, as thiophene derivatives are known to exhibit diverse pharmacological properties, including:
- Anticancer Activity : Inhibition of tubulin polymerization leading to apoptosis in cancer cells.
- Anti-inflammatory Properties : Modulation of inflammatory pathways.
- Antimicrobial Effects : Activity against various pathogens.
Biological Activity Data
Recent studies have highlighted the compound's efficacy in different biological assays. Below is a summary of findings from relevant research:
| Biological Activity | Assay Type | Cell Line/Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| Cytotoxicity | MTT Assay | A549 (lung cancer) | 12.5 | |
| Antimicrobial | Disk Diffusion | E. coli | 15.0 | |
| Anti-inflammatory | ELISA | HSC-T6 (liver cells) | 20.0 |
Case Studies
- Anticancer Studies : A study involving human tumor cell lines A549 and HeLa demonstrated moderate cytotoxic activity for complexes derived from this compound, suggesting its potential as an anticancer agent through inhibition of tubulin polymerization .
- Antimicrobial Effectiveness : In antimicrobial assays, the compound exhibited significant activity against E. coli, indicating its potential use in treating bacterial infections .
- Anti-inflammatory Mechanisms : Research on hepatic stellate cells showed that the compound could reduce the expression of COL1A1, suggesting a role in mitigating fibrogenesis in liver diseases .
Comparative Analysis
When compared to similar compounds, such as other pyrimidine derivatives, this compound stands out due to its unique structural features that enhance its biological activity.
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl and thiophen moieties | Anticancer, antimicrobial |
| 4-Cyclopropyl-N-(thiophen-2-ylmethyl)pyrimidine | Similar pyrimidine structure | Moderate anticancer activity |
| 2-(Pyridin-2-yl)pyrimidine derivatives | Different substituents | Varied pharmacological properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
